6-Fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c1-17-8-10(15(20)21)14(19)9-6-11(16)13(7-12(9)17)18-2-4-22-5-3-18/h6-8H,2-5H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOXFGCXYRJVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133797 | |
| Record name | 6-Fluoro-1,4-dihydro-1-methyl-7-(4-morpholinyl)-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70459-08-4 | |
| Record name | 6-Fluoro-1,4-dihydro-1-methyl-7-(4-morpholinyl)-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70459-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1,4-dihydro-1-methyl-7-(4-morpholinyl)-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 70459-08-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the molecular formula and a molecular weight of 306.29 g/mol. It is characterized by the presence of a fluorine atom and a morpholine group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15FN2O4 |
| Molecular Weight | 306.29 g/mol |
| CAS Number | 70459-08-4 |
| Purity | ≥ 95% |
Antimicrobial Activity
Research has indicated that compounds similar to 6-fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting potential applications in treating infections.
The proposed mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to cell death, making it a potential candidate for antibiotic development.
Anticancer Activity
Recent studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The fluorine substitution enhances its lipophilicity, improving cellular uptake and efficacy in tumor models.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of DNA gyrase and topoisomerase IV |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of quinoline compounds, including 6-fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Potential
In another study reported in Cancer Research, researchers investigated the anticancer effects of this compound on human breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology.
Scientific Research Applications
Biological Activities
6-Fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 70459-08-4) is investigated for its antimicrobial and anticancer properties. The presence of a fluorine atom and a morpholine group are critical for its biological activity.
Antimicrobial Activity: Derivatives of this compound exhibit antimicrobial properties, demonstrating activity against various bacterial strains, suggesting applications in treating infections. The proposed mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription, leading to cell death.
Anticancer Activity: It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The fluorine substitution enhances its lipophilicity, improving cellular uptake and efficacy in tumor models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anticancer | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Inhibition of DNA gyrase and topoisomerase IV |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of quinoline derivatives, including 6-fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline. The results indicated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Potential
Researchers investigated the anticancer effects of this compound on human breast cancer cell lines. The compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Fluoroquinolones share a common 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold but differ in substituents at positions 1, 6, 7, and 8. Below is a comparative analysis:
Research Findings and Trends
Structure-Activity Relationships (SAR) :
Emerging Applications :
- Hybrid derivatives (e.g., nitroxide-functionalized analogs) of ciprofloxacin demonstrate biofilm eradication, a pathway under exploration for the target compound .
Q & A
Basic: What synthetic methodologies are established for preparing this compound, and what intermediates are critical?
Answer:
The synthesis typically involves nucleophilic substitution at position 7 and alkylation at position 1. Key steps include:
- Intermediate formation : Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is reacted with methyl iodide (for 1-methyl substitution) under basic conditions (e.g., K₂CO₃ in DMF) .
- Morpholine introduction : The 7-fluoro group is displaced by morpholine via nucleophilic aromatic substitution, often requiring elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMSO) .
- Ester hydrolysis : The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using NaOH or HCl .
Critical intermediates : Ethyl 6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its methyl-substituted derivatives are pivotal for subsequent modifications .
Basic: How is the crystal structure validated, and what challenges arise in X-ray diffraction analysis?
Answer:
- Validation : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and spatial conformation. For example, mean C–C bond lengths of 0.003 Å and R factors <0.07 ensure precision .
- Challenges :
- Crystal quality : Poor solubility or polymorphism can hinder crystal growth.
- Twinned data : High-resolution data (e.g., <1.0 Å) or specialized software (e.g., SHELXL) is required to resolve twinning .
- Hydrogen bonding : The carboxylic acid group at position 3 often forms intermolecular H-bonds, complicating packing analysis .
Advanced: How do substituents at positions 1 and 7 influence biological activity compared to other analogs?
Answer:
Structure-Activity Relationships (SAR) :
- Position 1 (alkyl/cyclopropyl) :
- Position 7 (morpholinyl/piperazinyl) :
- Morpholinyl derivatives show moderate antitrypanosomal activity (IC₅₀: 12–25 μM) but lower antibacterial potency than piperazinyl analogs (e.g., compound 34 in had MICs 4–8× lower against E. coli) .
- Morpholine’s electron-donating oxygen may reduce DNA gyrase binding compared to piperazine’s basic nitrogen .
Methodological note : Comparative assays should standardize bacterial strains (e.g., ATCC 25922 for E. coli) and solvent controls to minimize variability .
Advanced: How can contradictions in biological activity data across studies be systematically addressed?
Answer:
Contradictions often arise from:
- Assay conditions : Variations in pH, cation content (e.g., Mg²⁺), or culture media (e.g., Mueller-Hinton vs. LB broth) alter quinolone efficacy .
- Bacterial strain specificity : Activity against S. aureus may differ by 2–4 fold depending on efflux pump expression .
- Analytical thresholds : MIC values should be interpreted with clinical breakpoints (e.g., CLSI guidelines).
Resolution strategies :
Basic: What analytical techniques are essential for confirming purity and structure?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) resolve impurities (e.g., desfluoro analogs) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₆H₁₆FN₂O₅: m/z 351.1) .
- NMR : ¹⁹F NMR distinguishes fluorine environments (δ = -110 to -120 ppm for C-6 F) .
Purity thresholds : ≥95% by HPLC is standard for biological testing .
Advanced: What strategies optimize this compound’s antitrypanosomal activity while minimizing cytotoxicity?
Answer:
- Derivatization : Thiosemicarbazide modifications at position 3 improve selectivity (e.g., IC₅₀: 8.2 μM for T. brucei vs. 42 μM for mammalian cells) .
- Prodrug approaches : Esterification of the carboxylic acid enhances bioavailability but requires enzymatic cleavage studies .
- Toxicity screening : Use in vitro models (e.g., HepG2 cells) to assess hepatic toxicity and structure-toxicity trends .
Advanced: How can computational models predict target binding and guide synthetic modifications?
Answer:
- Molecular docking : Simulate interactions with DNA gyrase (PDB: 1KZN) to prioritize substituents with stronger hydrogen bonding (e.g., morpholine vs. piperazine) .
- QSAR models : Use Hammett constants (σ) for substituents at position 7 to correlate electronic effects with MIC values .
- ADMET prediction : Tools like SwissADME forecast logP and solubility to balance potency and pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
